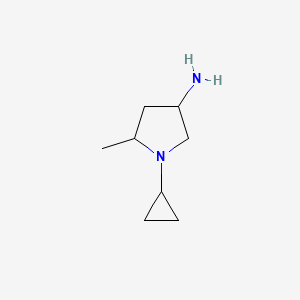

1-Cyclopropyl-5-methylpyrrolidin-3-amine

描述

属性

IUPAC Name |

1-cyclopropyl-5-methylpyrrolidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2/c1-6-4-7(9)5-10(6)8-2-3-8/h6-8H,2-5,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXEZDTWKLTUSIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CN1C2CC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701266212 | |

| Record name | 3-Pyrrolidinamine, 1-cyclopropyl-5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701266212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1384428-99-2 | |

| Record name | 3-Pyrrolidinamine, 1-cyclopropyl-5-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1384428-99-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Pyrrolidinamine, 1-cyclopropyl-5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701266212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Radical and Nucleophilic Substitution Approach

A classical approach involves:

- Reacting allylic chlorides with hydrogen bromide in the presence of a free radical catalyst to generate anti-Markownikoff products such as 1-bromo-3-chloropropane derivatives.

- Subsequent reaction with metal cyanide to form γ-chloronitriles.

- Hydrolysis and cyclization steps yield cyclopropyl cyanide or alkylcyclopropyl cyanide.

- Hydrogenation of the nitrile with alkyl amines produces cyclopropylmethyl alkyl amines.

This method requires careful control of mole ratios to avoid side products such as glutaronitriles and is typically conducted at temperatures between 25°C and 150°C, with a preference for 40°C to 100°C for optimal yields.

| Step | Reactants | Conditions | Key Notes |

|---|---|---|---|

| Allylic chloride + HBr | Free radical catalyst | 25-150°C, reflux 3h | Anti-Markownikoff addition |

| γ-chloronitrile formation | Metal cyanide (e.g., NaCN) | Reflux | Molar ratio ~1.25:1 (alkyl halide:cyanide) |

| Cyclopropyl cyanide formation | Alkali metal hydroxide | Ambient to reflux | Hydrolysis and cyclization |

| Reductive amination | Alkyl amine + H2 | Catalytic hydrogenation | Produces cyclopropylmethyl alkyl amines |

Scalable Synthesis of Optically Active 1-Cyclopropylalkyl Amines

A more recent and industrially relevant method focuses on the synthesis of optically active 1-cyclopropylalkyl-1-amines, which can be adapted for 1-cyclopropyl-5-methylpyrrolidin-3-amine analogs.

Key Steps

- Condensation of cyclopropyl methyl ketone (or related cyclopropyl aldehydes) with chiral amines such as (S)-(−)-α-phenylethylamine to form imines.

- Reduction of the imine to the corresponding secondary amine.

- Debenzylation or removal of chiral auxiliary to yield the primary amine.

Reaction Conditions

- Lewis acids (e.g., B(OiPr)3) are used to facilitate imine formation.

- Solvents include iso-propanol, toluene, heptane, tetrahydrofuran (THF), and 2-methyltetrahydrofuran (2-MeTHF).

- The process is scalable and suitable for large-scale industrial synthesis with high enantiomeric purity.

- Further purification can be achieved by converting the amine to mandelic acid salts to enhance optical purity.

| Step | Reagents | Solvents | Conditions | Outcome |

|---|---|---|---|---|

| Imine formation | Cyclopropyl methyl ketone + chiral amine | Iso-propanol, toluene, THF | Lewis acid catalyst, room temp to mild heating | Imine intermediate |

| Reduction | Hydride source (e.g., NaBH4) | Same as above | Mild conditions | Secondary amine |

| Debenzylation | Catalytic hydrogenation or acid treatment | Various | Mild to moderate temp | Primary amine, optically active |

Secondary Amine Formation via Self-Limiting Alkylation and Depyridylation

A novel one-pot method involves:

- Alkylation of N-aminopyridinium salts with alkyl halides in the presence of carbonate bases (Cs2CO3).

- The reaction proceeds via pyridinium ylides, leading to selective monoalkylation.

- In situ depyridylation triggered by electron transfer from Cs2CO3 affords secondary amines directly.

- This method tolerates diverse functional groups and can be adapted for complex amines including cyclopropyl derivatives.

| Reaction Component | Role | Notes |

|---|---|---|

| N-aminopyridinium salt | Amine precursor | Readily alkylated |

| Alkyl halide (e.g., iodoalkane) | Alkylating agent | Controls alkyl group introduced |

| Cs2CO3 | Base and reductant | Promotes depyridylation |

| Solvent (MeCN) | Medium | 70°C, 16h reaction time |

Laboratory-Scale Preparation of Pyrrolidine Derivatives

Supporting literature details preparation of pyrrolidine derivatives structurally related to this compound:

- Starting from tert-butyl pyrrolidin-3-ylcarbamate, alkylation with appropriate alkyl bromides yields protected intermediates.

- Deprotection and further functionalization yield the target amines.

- Characterization by NMR confirms the structure and purity.

Summary Table of Preparation Methods

化学反应分析

1-Cyclopropyl-5-methylpyrrolidin-3-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to yield saturated amines.

Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of various substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF), and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

科学研究应用

1-Cyclopropyl-5-methylpyrrolidin-3-amine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: This compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

作用机制

The mechanism of action of 1-Cyclopropyl-5-methylpyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to a biological response. The exact pathways and targets depend on the specific application and the context in which the compound is used. For example, in medicinal chemistry, it may interact with neurotransmitter receptors or enzymes involved in metabolic pathways .

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The following compounds share structural or functional similarities with 1-cyclopropyl-5-methylpyrrolidin-3-amine:

1-Cyclopropylpyrrolidin-3-amine (CAS: 936221-78-2)

- Molecular Formula : C₇H₁₄N₂

- Molecular Weight : 126.20 g/mol

- Key Features : Lacks the 5-methyl group present in the target compound. This absence reduces steric bulk and lipophilicity.

- Hazards : Classified as acute oral toxicity (Category 4, H302), skin irritation (H315), and respiratory tract irritation (H335) .

Methyl(2-methylpropyl)amine (CAS: 625-43-4)

Comparative Data Table

Physicochemical and Toxicological Insights

Molecular Weight and Lipophilicity: The methyl group in this compound increases its molecular weight by ~14 g/mol compared to 1-cyclopropylpyrrolidin-3-amine.

Toxicity Profile: The cyclopropylpyrrolidine backbone correlates with moderate acute toxicity (e.g., H302 for oral exposure) . Linear amines like methyl(2-methylpropyl)amine show milder hazards, emphasizing the role of cyclic structures in toxicity modulation.

Stability and Reactivity: 1-Cyclopropylpyrrolidin-3-amine is noted as stable under recommended storage conditions .

生物活性

1-Cyclopropyl-5-methylpyrrolidin-3-amine (CPMPA) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and pharmacological effects, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound is characterized by a pyrrolidine ring with a cyclopropyl group and a methyl substituent. Its molecular formula is , and it features a basic amine functional group, which is crucial for its biological activity.

The biological activity of CPMPA is primarily attributed to its interaction with various neurotransmitter systems. It is believed to act as a modulator of the central nervous system (CNS), potentially influencing neurotransmitter release and receptor activity. The presence of the cyclopropyl group enhances the compound's binding affinity due to increased steric hindrance, which can affect receptor selectivity and potency.

Pharmacological Effects

Research indicates that CPMPA exhibits several pharmacological effects:

- CNS Stimulation : Preliminary studies suggest that CPMPA may have stimulant properties, potentially increasing alertness and cognitive function.

- Antidepressant Activity : Some findings propose that CPMPA could exhibit antidepressant-like effects in animal models, possibly through serotonin modulation.

- Analgesic Properties : There is emerging evidence that CPMPA may possess analgesic effects, making it a candidate for pain management therapies.

Study 1: CNS Effects in Animal Models

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the CNS effects of CPMPA in mice. The compound was administered at varying doses, and behavioral assays indicated increased locomotor activity compared to control groups. This suggests potential stimulant effects, warranting further investigation into its mechanism of action and therapeutic applications .

Study 2: Antidepressant-Like Effects

A separate study examined the antidepressant-like effects of CPMPA using the forced swim test (FST) in rats. Results showed that CPMPA significantly reduced immobility time, indicating potential antidepressant activity. The study concluded that further exploration into the serotonergic pathways involved could provide insights into its efficacy as an antidepressant .

Study 3: Analgesic Activity Assessment

In another investigation, CPMPA was tested for analgesic properties using the hot plate test in rodents. The compound demonstrated significant pain relief compared to baseline measurements, suggesting its potential utility in pain management strategies .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Characteristics | Notable Activities |

|---|---|---|

| This compound | Cyclopropyl and methyl substituents on pyrrolidine | CNS stimulation, analgesic |

| 1-(4-Fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one | Pyrazole ring with fluorophenyl group | Antitumor activity |

| 2-Methylpropan-1-ol | Simple alcohol structure | Solvent properties |

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 1-Cyclopropyl-5-methylpyrrolidin-3-amine, and how can reaction efficiency be optimized?

- Methodological Answer : Synthesis of structurally analogous pyrrolidin-3-amine derivatives often involves condensation reactions between substituted amines and cyclopropane-containing precursors. Reaction optimization may include:

- Catalytic Systems : Use of Lewis acids (e.g., ZnCl₂) to enhance cyclopropane ring formation.

- Purification : Column chromatography or recrystallization to isolate the product from byproducts.

- Yield Improvement : Adjusting stoichiometry, temperature (e.g., 60–80°C), and solvent polarity (e.g., ethanol or DMF) .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact (H315, H319 hazards) .

- Ventilation : Use fume hoods to minimize inhalation exposure (H335: respiratory irritation risk) .

- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid dust generation .

- Storage : Keep in airtight containers at 2–8°C, away from incompatible materials (data pending) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported structural data (e.g., crystallography vs. computational models) for this compound?

- Methodological Answer :

- Experimental Validation : Perform single-crystal X-ray diffraction using SHELXL for high-resolution refinement. Compare bond lengths/angles with DFT-optimized geometries .

- Data Reconciliation : Use software like Mercury (CCDC) to overlay experimental and computational models, identifying steric strain or conformational flexibility .

- Error Analysis : Quantify R-factors and electron density maps to assess model accuracy .

Q. What strategies are effective for designing QSAR models to predict the bioactivity of this compound derivatives?

- Methodological Answer :

- Descriptor Selection : Include lipophilicity (Log P), molar refractivity (SMR), and steric parameters (e.g., Taft Es) to correlate with antibacterial or receptor-binding activity .

- Software Workflow : Use MOE or Schrodinger Suite to generate 3D-QSAR models. Validate with leave-one-out cross-validation (r² > 0.8) .

- Biological Testing : Prioritize derivatives with predicted high activity for in vitro assays (e.g., MIC against Gram-positive bacteria) .

Q. How should researchers address gaps in toxicological and ecological data for this compound?

- Methodological Answer :

- Acute Toxicity Assays : Conduct OECD 423 (oral) and 402 (dermal) tests to classify hazards (current H302, H315) .

- Environmental Impact : Perform OECD 301 biodegradability tests and algal toxicity assays (data absent in Section 12 of SDS) .

- Data Integration : Cross-reference with structurally similar amines (e.g., methylpyrrolidine analogs) to infer persistence or bioaccumulation potential .

Data Contradiction and Reproducibility

Q. What experimental controls are essential when replicating synthetic procedures for this compound?

- Methodological Answer :

- Batch Consistency : Monitor reaction progress via TLC/HPLC to ensure intermediate stability.

- Impurity Profiling : Use LC-MS to identify side products (e.g., N-alkylated byproducts) .

- Cross-Lab Validation : Share protocols with independent labs to verify yields and purity thresholds (>98%) .

Ecological and Regulatory Considerations

Q. What methodologies are recommended for assessing the environmental fate of this compound?

- Methodological Answer :

- Soil Mobility : Conduct column leaching studies (OECD 121) to measure log Koc .

- Aquatic Toxicity : Use Daphnia magna (OECD 202) and Vibrio fischeri bioluminescence assays .

- Regulatory Alignment : Compare results with REACH and EPA guidelines to classify hazards .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。